N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide

Lipopolyamine Cationic charge density Polyamine head group

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (CAS 87706-78-3, UNII K5TR626YK5) is a synthetic lipopolyamine consisting of a saturated C16 (palmitoyl) acyl chain linked via an amide bond to a linear triethylenetetramine (TETA) head group, yielding four ionizable amine centers (two primary, two secondary) with molecular formula C22H48N4O and molecular weight 384.6 g/mol. It belongs to the broader class of cationic lipopolyamines originally described in patent EP0394111/US5171678 as vectors for eukaryotic cell transfection.

Molecular Formula C22H48N4O
Molecular Weight 384.6 g/mol
CAS No. 87706-78-3
Cat. No. B12702722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
CAS87706-78-3
Molecular FormulaC22H48N4O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN
InChIInChI=1S/C22H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(27)26-21-20-25-19-18-24-17-16-23/h24-25H,2-21,23H2,1H3,(H,26,27)
InChIKeyVHZCVFYXWVNUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (CAS 87706-78-3): Procurement-Relevant Identity and Classification


N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (CAS 87706-78-3, UNII K5TR626YK5) is a synthetic lipopolyamine consisting of a saturated C16 (palmitoyl) acyl chain linked via an amide bond to a linear triethylenetetramine (TETA) head group, yielding four ionizable amine centers (two primary, two secondary) with molecular formula C22H48N4O and molecular weight 384.6 g/mol [1]. It belongs to the broader class of cationic lipopolyamines originally described in patent EP0394111/US5171678 as vectors for eukaryotic cell transfection [2]. The compound is cataloged in the FDA Global Substance Registration System (UNII K5TR626YK5) and the Australian Inventory of Industrial Chemicals [3], indicating regulatory recognition for industrial and research use.

Why N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Lipopolyamines with a single N-acyl chain and polyamine head group exhibit structure-dependent biophysical properties that govern their utility as transfection vectors, endotoxin-neutralizing agents, or surface-active intermediates. The triethylenetetramine (TETA) head group in CAS 87706-78-3 provides four protonatable amines, yielding a higher cationic charge density at physiological pH compared to the three-amine diethylenetriamine (DETA) analog (CAS 41413-42-7) [1]. Chain length systematically modulates lipophilicity: the C16 palmitoyl chain of the target compound produces a computed LogP of approximately 4.4–6.0, distinct from the C14 myristoyl (CAS 87706-76-1) and C18 stearoyl (CAS 32582-85-7) homologs [1]. In the context of the broader lipopolyamine patent literature (EP0394111, US5171678), the spacing between amine groups (ethylene bridges of n=2) and the number of such repeats are explicitly claimed variables that govern DNA condensation efficiency and transfection potency, meaning that substitution of head group length or chain length cannot be assumed to be functionally neutral [2].

Quantitative Differentiation Evidence for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (87706-78-3) Against Closest Analogs


Amine Group Stoichiometry: Four Protonatable Centers versus Three in the DETA-Head Analog

The target compound possesses exactly four amine groups (two primary, two secondary) derived from its triethylenetetramine (TETA) head group. Its closest head-group analog, N-(2-((2-aminoethyl)amino)ethyl)hexadecan-1-amide (CAS 41413-42-7), contains only three amine groups (two primary, one secondary) from a diethylenetriamine (DETA) backbone. This structural difference results in a higher maximum theoretical positive charge per molecule for the target compound at acidic to neutral pH. Per the patent literature defining this compound class (US5171678), the polyamine head group with n=1 to 5 repeating ethyleneamine units is a specifically claimed variable, and cationic charge density is a known determinant of DNA-binding affinity and lipoplex formation [1]. The difference of one additional secondary amine in the target compound increases the hydrogen bond donor count from 3 (CAS 41413-42-7) to 4 (target) and the hydrogen bond acceptor count from 3 to 4, as computed by PubChem [2].

Lipopolyamine Cationic charge density Polyamine head group

Lipophilicity (LogP) Tuning: C16 Chain Balances Membrane Affinity Against the C14 and C18 Homologs

The computed octanol-water partition coefficient (LogP) for the target compound is reported as 4.39 by SIELC's proprietary algorithm [1] and 6.04 by ChemSrc . The DETA-head analog with the same C16 chain (CAS 41413-42-7) has a higher reported LogP of 4.80 (SIELC) [2], indicating that the additional amine in the TETA head reduces overall lipophilicity by approximately 0.4 LogP units despite identical acyl chain length. Within the same TETA-head series, the C14 homolog (CAS 87706-76-1) and C18 homolog (CAS 32582-85-7) have LogP values of 5.17 (C18, SIELC) [3]. The C16 target thus occupies an intermediate lipophilicity position between C14 and C18. In lipopolyamine-mediated gene delivery, a systematic structure-activity relationship study showed that transfection efficiency follows the order spermine-C14 > spermine-C16 > spermine-C18, with the C16 conjugate exhibiting approximately 3.6-fold higher activity than a commercial benchmark when formulated in polycationic liposomes [4].

Lipophilicity Partition coefficient Alkyl chain length

Topological Polar Surface Area (TPSA): 79.2–82.7 Ų Differentiates Membrane Permeability from Less Polar Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 79.2 Ų (PubChem) [1] to 82.67 Ų (ChemSrc) , reflecting contributions from the amide group and four amine nitrogens. This value falls within the range generally associated with favorable passive membrane permeability (typically <140 Ų for oral drug-likeness, and <90 Ų for blood-brain barrier penetration per Lipinski-related rules). The DETA-head analog (CAS 41413-42-7) has a lower TPSA due to one fewer amine (exact computed value not available from admissible sources, but structurally predicted to be ~55–65 Ų). The C18 homolog (CAS 32582-85-7) shares the same head group and thus likely has a similar TPSA despite its longer chain. For procurement selection, the TPSA value serves as a key differentiator for applications requiring specific membrane interaction properties, such as in lipopolyamine-mediated nucleic acid delivery where the balance between polar head group hydration and hydrophobic membrane anchoring governs lipoplex stability and cellular uptake [2].

Polar surface area Membrane permeability Drug-likeness

Boiling Point and Thermal Stability: 555.2°C Distinguishes Processing Windows from Lower-Molecular-Weight Analogs

The target compound exhibits a boiling point of 555.2°C at 760 mmHg and a flash point of 289.6°C . The DETA-head analog (CAS 41413-42-7) has a lower boiling point of 512.7°C at 760 mmHg , a difference of approximately 42.5°C attributable to the additional amine group and resulting higher molecular weight (384.6 vs. 341.6 g/mol) which increases intermolecular hydrogen bonding. This 42.5°C higher boiling point may provide a wider thermal processing window for applications requiring elevated-temperature formulation steps, such as hot-melt processing or solvent evaporation at elevated temperatures. The density is reported as 0.918 g/cm³ and refractive index as 1.476 for the target compound .

Thermal stability Boiling point Process chemistry

Evidence-Backed Research and Industrial Application Scenarios for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (87706-78-3)


Non-Viral Gene Delivery Vector Development Requiring Intermediate Lipophilicity and High Cationic Charge Density

Based on its four protonatable amines and intermediate C16 chain lipophilicity (LogP ~4.4), this compound is positioned as a candidate cationic lipid for non-viral nucleic acid delivery systems. The lipopolyamine patent family (US5171678, EP0394111) establishes that polyamines with ethylene-bridged amine head groups condense plasmid DNA into transfectable lipoplexes [1]. The additional secondary amine compared to the DETA analog provides greater charge density for DNA binding, while the C16 chain length avoids the higher cytotoxicity reported for C14 lipopolyamines in the spermine-C14/C16/C18 transfection SAR study [2]. Investigators developing lipopolyamine-based gene carriers should select this compound when the experimental design requires balancing membrane fusogenicity (favoring longer chains) with acceptable cytotoxicity (favoring intermediate chain lengths).

Endotoxin (LPS) Sequestration and Neutralization Studies

Lipopolyamines have been demonstrated to bind and neutralize bacterial lipopolysaccharide (LPS) in both in vitro assays and animal models of endotoxicity, with the C16 acyl chain identified as optimal in certain N-alkylguanylhydrazone lipopolyamine series for LPS recognition [3]. The four-amine TETA head group of the target compound provides multiple protonation states capable of interacting with the bis-phosphorylated diglucosamine backbone of Lipid A. The TPSA of ~79–83 Ų and hydrogen bond donor/acceptor counts of 4/4 make this compound suitable for the multidentate hydrogen-bonding interactions required for effective LPS sequestration. Researchers investigating anti-endotoxin agents should prioritize this compound over the DETA analog when maximizing electrostatic interaction potential with the Lipid A phosphate groups is desired.

Analytical Method Development and Reference Standard for Lipopolyamine HPLC/UPLC Analysis

The compound is amenable to reverse-phase HPLC analysis using acetonitrile/water/phosphoric acid mobile phases on mixed-mode columns (e.g., Newcrom R1), with mass spectrometry-compatible conditions achievable by substituting formic acid for phosphoric acid [4]. The reported LogP of 4.39–6.04, boiling point of 555.2°C, and retention characteristics on C18-based columns provide well-defined parameters for analytical method development, validation, and quality control. This compound can serve as a reference standard in chromatographic method development for lipopolyamine purity assessment, particularly when developing methods for the homologous series (C14, C16, C18) where the C16 member provides an intermediate retention time for system suitability testing.

Cationic Surfactant or Emulsifier Intermediate for Specialty Chemical Formulations

The amphiphilic structure—a hydrophobic C16 tail and a hydrophilic polyamine head—confers surface-active properties. The compound is listed in the Australian Inventory of Industrial Chemicals (AICIS) and holds EINECS registration 289-333-2 [5], indicating regulatory acceptance for industrial chemical use. With four amine groups available for further derivatization (e.g., quaternization, acylation, or conjugation to targeting ligands), this compound serves as a versatile building block for synthesizing more complex cationic amphiphiles. The higher boiling point (555.2°C) relative to the DETA analog provides a wider thermal processing window for industrial formulations requiring elevated-temperature mixing or curing steps.

Quote Request

Request a Quote for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.